1-Pentyl-6-methoxy-isatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-methoxy-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C14H17NO3/c1-3-4-5-8-15-12-9-10(18-2)6-7-11(12)13(16)14(15)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
VIQNGOMWKQCPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 1-Pentyl-6-methoxy-isatin typically involves a multi-step process. A common route begins with the appropriate substituted aniline (B41778), which undergoes cyclization to form the isatin (B1672199) core. The Sandmeyer isatin synthesis is a classical method that involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid. wikipedia.orgfrontiersin.org Subsequent N-alkylation of the resulting 6-methoxyisatin with a pentyl halide, such as 1-bromopentane, in the presence of a base yields the final product, this compound. nih.govacs.org
Characterization of the synthesized compound is crucial to confirm its structure and purity. This is typically achieved through various spectroscopic techniques.
| Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pentyl group (methyl and methylene (B1212753) protons), the methoxy (B1213986) group, and the aromatic protons of the isatin ring. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the isatin core, the aromatic carbons, and the carbons of the pentyl and methoxy groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the functional groups present, such as the C=O stretching vibrations of the ketone and lactam carbonyls, and the C-O stretching of the methoxy group. |
Chemical Reactivity and Transformations of 1 Pentyl 6 Methoxy Isatin Scaffolds
Reactive Modalities of the Isatin (B1672199) Nucleus in 1-Pentyl-6-methoxy-isatin Derivatization
The reactivity of the isatin core in this compound is dominated by the electrophilic C3-carbonyl group, the adjacent C2-amide carbonyl, and the aromatic ring, which is activated by the electron-donating 6-methoxy group. jchr.org These reactive sites allow for a variety of transformations, including oxidation, ring expansion, and condensation reactions. scispace.comnih.gov
The isatin nucleus can undergo oxidative cleavage to yield valuable synthetic intermediates. nih.gov The oxidation of isatins, including this compound, typically involves the cleavage of the C2-C3 bond, leading to the formation of the corresponding N-substituted isatoic anhydride (B1165640). irapa.org This transformation can be achieved using various oxidizing agents. For instance, treatment with chromic acid in acetic acid or clean oxidation with hydrogen peroxide (H₂O₂) under organoselenium catalysis are effective methods. nih.govirapa.org The resulting N-pentyl-5-methoxy-isatoic anhydride serves as a crucial building block in medicinal chemistry, particularly for the synthesis of quinazolinones and other heterocyclic systems. irapa.orgresearchgate.net
| Oxidizing Agent/System | Typical Product | Reference |
|---|---|---|
| Chromic acid in Acetic Acid | N-substituted Isatoic Anhydride | nih.gov |
| Hydrogen Peroxide (H₂O₂) / Organoselenium Catalyst | N-substituted Isatoic Anhydride | nih.gov |
| N-Bromosuccinimide (NBS) / DMSO | (Used for synthesis of isatin from indole) | icm.edu.pl |
Ring expansion reactions provide a powerful strategy for converting the five-membered lactam ring of isatins into larger, six-membered heterocyclic systems like quinolines and quinolinones. jchr.orgirapa.org The strong electrophilic character of the C3-carbonyl carbon in the this compound scaffold makes it susceptible to nucleophilic attack by diazo compounds, which can initiate a ring expansion cascade. jchr.orgnih.gov For example, reactions with α-alkyl-α-diazoesters can lead to the formation of 2-quinolone derivatives. nih.gov Similarly, trimethylsilyldiazomethane, catalyzed by scandium triflate, has been used to insert a methylene (B1212753) group, affording quinolin-2-one derivatives. chemistryviews.org These methodologies are valuable for accessing complex heterocyclic frameworks that are otherwise challenging to synthesize. irapa.orgresearchgate.net
| Reagent/Catalyst | Expanded Ring System Formed | Reference |
|---|---|---|
| α-Alkyl-α-diazoesters | 2-Quinolone derivatives | nih.gov |
| Trimethylsilyldiazomethane / Scandium Triflate | Quinolin-2-one derivatives | chemistryviews.org |
| Trifluorodiazoethane / Ag-catalyst | Trifluoromethylated 2-Quinolinones | irapa.org |
| N-Substituted Pyridinium Bromide / Indene-1,3-dione | Dibenzo[b,d]azepin-6-one scaffold | nih.gov |
The C3-carbonyl of the isatin scaffold is an excellent electrophile for Friedel-Crafts-type reactions. nih.govirapa.org In the context of this compound, the C3-keto group can react with electron-rich aromatic and heteroaromatic compounds, such as phenols, anilines, pyrroles, and indoles, to yield 3-aryl-3-hydroxy-2-oxindole derivatives. nih.govresearchgate.net These reactions are often catalyzed by Lewis acids and provide a direct route to optically active and biologically interesting molecules, which are precursors for many pharmaceutically relevant compounds. nih.govirapa.org The asymmetric Friedel-Crafts alkylation of isatins with pyrroles and indoles has been successfully developed to produce enantioselective 2-oxindoles with significant biological potential. nih.gov
| Nucleophile (Electron-Rich Aromatic) | Product Type | Reference |
|---|---|---|
| Pyrroles | 3-(Pyrrolyl)-3-hydroxy-2-oxindoles | nih.govirapa.org |
| Indoles | 3-(Indolyl)-3-hydroxy-2-oxindoles | nih.gov |
| Phenols/Cresols | 3-(Hydroxyphenyl)-3-hydroxy-2-oxindoles | scielo.br |
| Dimethoxybenzene | 3,3-Diaryl-oxindoles (after subsequent oxidation) | scielo.br |
The C3-carbonyl group of this compound readily participates in aldol (B89426) condensation reactions with various ketones and other compounds possessing an enolizable proton. nih.govmagritek.com These reactions lead to the formation of 3-substituted-3-hydroxyindolin-2-ones, which are versatile intermediates in organic synthesis. nih.govtandfonline.com The reaction can be catalyzed by acids or bases, and even biocatalysts like crude earthworm extract have been employed to achieve asymmetric synthesis. magritek.comtandfonline.com A catalyst-free approach has also been developed using molecular sieves in DMF, providing a green and efficient method for this transformation. rsc.org This pathway is fundamental for creating a carbon-carbon bond at the C3 position, yielding products with significant potential for biological activity. tandfonline.com
| Carbonyl Partner | Catalyst/Condition | Product Type | Reference |
|---|---|---|---|
| Acetone | Earthworm extract (biocatalyst) | 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | tandfonline.com |
| Cyclohexanone | Earthworm extract (biocatalyst) | 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one | tandfonline.com |
| Acetaldehyde | Metal-free, enantioselective | 3-Hydroxy-3-(2-oxoethyl)indolin-2-one | nih.gov |
| Various Ketones | Molecular Sieves 4 Å in DMF (catalyst-free) | 3-Substituted-3-hydroxyindolin-2-ones | rsc.org |
Formation of Biologically Pertinent Molecular Architectures from this compound Precursors
The derivatized isatin scaffold is a cornerstone for constructing more complex molecules with pronounced biological relevance. The inherent reactivity allows for its conversion into a variety of important heterocyclic systems.
The 2-oxindole framework is a core structure in numerous natural products and synthetic compounds with significant biological activities. ua.es this compound is a direct precursor to a range of 3-substituted and 3,3-disubstituted 2-oxindole derivatives. As detailed previously, Friedel-Crafts reactions and aldol condensations with this compound directly yield 3-hydroxy-2-oxindole products. nih.govirapa.org Furthermore, the selective reduction of the C3-ketone of the isatin ring, while leaving the C2-amide intact, is a key transformation to produce 2-oxindoles. This can be achieved through various reduction methods. For example, the Gassman methodology, while primarily for isatin synthesis, involves the formation of a 3-methylthio-2-oxindole intermediate, which can be seen as a pathway from a 2-oxindole to an isatin and conceptually, the reverse provides access to the 2-oxindole core. scielo.br Direct reduction of the C3-carbonyl can also be accomplished using appropriate reducing agents to afford the corresponding 1-pentyl-6-methoxy-2-oxindole.
| Reaction Type | Reagent/Conditions | Specific 2-Oxindole Product Type | Reference |
|---|---|---|---|
| Aldol Condensation | Ketones (e.g., Acetone) | 3-Alkyl-3-hydroxy-2-oxindoles | nih.govtandfonline.com |
| Friedel-Crafts Alkylation | Electron-rich aromatics (e.g., Pyrrole) | 3-Aryl-3-hydroxy-2-oxindoles | nih.govirapa.org |
| Reduction | Various reducing agents | 2-Oxindoles (C3=O reduced to CH₂) | jchr.org |
| Gassman Synthesis (Intermediate) | Aniline (B41778), chlorosulfonium salt, etc. | 3-Methylthio-2-oxindoles | scielo.br |
Access to Tryptanthrin (B1681603) and Indirubin (B1684374) Analogues
The this compound scaffold serves as a versatile precursor for the synthesis of more complex and biologically significant heterocyclic compounds, including tryptanthrin and indirubin analogues. These transformations typically involve reactions at the C2 and C3 carbonyl groups of the isatin core.
Tryptanthrin Analogues
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a natural alkaloid known for a range of biological activities. The synthesis of tryptanthrin derivatives from isatin scaffolds can be achieved through several established methods. nih.govarkat-usa.org One common approach is the condensation reaction between an isatin derivative and an isatoic anhydride derivative. dntb.gov.ua For this compound, this would involve a reaction with an appropriately substituted isatoic anhydride, leading to the formation of a tryptanthrin analogue bearing the N-pentyl and methoxy (B1213986) substituents.
Another prominent method involves the oxidative condensation or self-condensation of isatins. nih.govresearchgate.net For instance, CuI-catalyzed oxidative condensation between isatins and indoles has been reported as a pathway to tryptanthrin derivatives. nih.gov Visible-light mediated synthesis using an organic dye catalyst also provides a transition metal-free approach to achieve the self-condensation of isatin or its cross-condensation with isatoic anhydride. researchgate.net These methods highlight potential routes to convert this compound into its corresponding tryptanthrin analogue.
Table 1: General Synthetic Routes to Tryptanthrin Analogues from Isatin Scaffolds
| Precursor 1 | Precursor 2 | Key Conditions | Product Type |
|---|---|---|---|
| Substituted Isatin | Substituted Isatoic Anhydride | Base (e.g., Triethylamine), Toluene, Heat | Substituted Tryptanthrin |
| Substituted Isatin | Substituted Isatin (Self-Condensation) | Visible Light, Organic Dye (e.g., Rose Bengal), K₂CO₃ | Substituted Tryptanthrin |
| Substituted Isatin | Substituted Indole (B1671886) | CuI Catalyst, Oxidant | Substituted Tryptanthrin |
Indirubin Analogues
Indirubin, an isomer of indigo, is another class of bioactive compounds accessible from isatin precursors. The synthesis generally involves the condensation of an isatin derivative with an indoxyl derivative at the C3-position. nih.govresearchgate.net The classical Baeyer method involves a base-catalyzed condensation of isatin with 3-indoxyl, which can be generated in situ. researchgate.net A modified procedure involves reacting isatin with 3-acetoxyindole in an alkaline medium to selectively produce the indirubin skeleton. researchgate.net Applying this to this compound would involve its reaction with an indoxyl derivative, leading to a hybrid indirubin molecule incorporating the substituted isatin structure.
Reductive coupling of isatins is another strategy to form symmetrical indirubin derivatives. researchgate.net This method, often employing reducing agents like potassium borohydride (B1222165) (KBH₄), results in the dimerization of the isatin molecule to yield the corresponding indirubin. researchgate.net
Table 2: General Synthetic Routes to Indirubin Analogues from Isatin Scaffolds
| Precursor 1 | Precursor 2 | Key Conditions | Product Type |
|---|---|---|---|
| Substituted Isatin | 3-Acetoxyindole | Base (e.g., Na₂CO₃), Methanol | Substituted Indirubin |
| Substituted Isatin | Indoxyl | Base-catalyzed condensation | Substituted Indirubin |
| Substituted Isatin | - | Reductive agent (e.g., KBH₄), Methanol | Symmetrical Substituted Indirubin |
Hybrid Molecule Formation
The chemical reactivity of the C3-carbonyl group in the this compound scaffold makes it an ideal platform for condensation reactions to form a variety of hybrid molecules. This approach involves covalently linking the isatin core to other pharmacophores, aiming to create synergistic effects or novel biological activities.
Isatin-Hydrazide Hybrids
The reaction of this compound with various hydrazides leads to the formation of isatin-hydrazone derivatives. The synthesis involves a condensation reaction between the C3-carbonyl group of the isatin and the terminal amino group of a hydrazide. A specific example is the synthesis of 2Z-(1,2-dihydro-6-methoxy-2-oxo-1-pentyl-3H-indol-3-ylidene)hydrazide benzoic acid, a selective inverse agonist of the human peripheral cannabinoid (CB₂) receptor. caymanchem.com This compound is prepared from this compound and a suitable benzoic acid hydrazide. caymanchem.comcaymanchem.com Another documented synthesis involves reacting this compound with tert-butoxycarbonyl hydrazide. google.com These reactions demonstrate the utility of the scaffold in generating complex hydrazone structures. drugsandalcohol.ie
Table 3: Examples of Isatin-Hydrazide Derivatives from this compound
| Isatin Derivative | Reactant | Resulting Hybrid Molecule |
|---|---|---|
| This compound | Benzoic acid hydrazide | 2Z-(1,2-dihydro-6-methoxy-2-oxo-1-pentyl-3H-indol-3-ylidene)hydrazide benzoic acid caymanchem.com |
| This compound | tert-Butoxycarbonyl hydrazide | tert-butyl 2-((6-methoxy-1-pentyl-2-oxoindolin-3-ylidene)hydrazine)-1-carboxylate google.com |
Isatin-Thiosemicarbazone Hybrids
Thiosemicarbazones are a well-studied class of compounds with a broad range of biological activities. The condensation of isatin derivatives with thiosemicarbazides yields isatin-thiosemicarbazone hybrids. This reaction readily occurs at the C3-carbonyl position of the isatin ring. nih.gov Research has described the synthesis of (Z)-N-methyl-2-(2-oxo-1-pentylindolin-3-ylidene)-N-phenylhydrazinecarbothioamide (PITSc) from N(1)-pentyl isatin and N-methyl-N-phenylthiosemicarbazide, highlighting the formation of such hybrids for applications like corrosion inhibition. dntb.gov.uaresearchgate.net The synthesis of various isatin thiosemicarbazone compounds has been well-characterized, with spectroscopic data confirming the presence of the pentyl group, indicating the successful incorporation of N-alkyl chains into the final hybrid molecule. researchgate.net The general synthetic strategy is broadly applicable to substituted isatins like this compound. analis.com.my
Isatin-Chalcone Hybrids
Chalcones are α,β-unsaturated ketones that form another important class of hybrid molecules when combined with isatin. The synthesis of isatin-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction. undip.ac.id This involves a base-catalyzed aldol reaction between the C3-position of the isatin scaffold and a suitable ketone, such as acetophenone, followed by acidic dehydration. undip.ac.idmdpi.com While specific synthesis using this compound is not detailed in the reviewed literature, studies on other substituted isatins demonstrate the feasibility of this approach. For example, isatins with substituents at the 5-position have been successfully converted into their corresponding chalcone (B49325) hybrids. mdpi.com The introduction of electron-donating groups, such as a methoxy group, has been shown to influence the activity of the resulting chalcone. undip.ac.idmdpi.com
Table 4: Representative Isatin-Chalcone Hybrids via Claisen-Schmidt Condensation
| Isatin Reactant | Ketone Reactant | Resulting Hybrid Structure Core |
|---|---|---|
| Substituted Isatin | Acetophenone | 3-(2-oxo-2-phenylethylidene)indolin-2-one |
| 5-Chloro-isatin | Acetophenone | 5-Chloro-3-(2-oxo-2-phenylethylidene)indolin-2-one |
| 5-Methyl-isatin | Substituted Acetophenone | 5-Methyl-3-(2-oxo-2-arylethylidene)indolin-2-one |
| 5-Methoxy-isatin | Substituted Acetophenone | 5-Methoxy-3-(2-oxo-2-arylethylidene)indolin-2-one |
Isatin-Ferrocene Hybrids
Ferrocene (B1249389), a metallocene with a sandwich structure, has been incorporated into various molecular scaffolds to create organometallic hybrid compounds with unique properties. The hybridization of isatin with ferrocene represents a promising strategy in medicinal chemistry. ijpsr.com Research has explored the synthesis of isatin-ferrocene conjugates, including those with methoxy substitutions on the isatin ring. ijpsr.comresearchgate.net These hybrids can be constructed by linking the ferrocene moiety to the isatin core through various spacers, such as a triazole ring formed via click chemistry. researchgate.net This approach allows for the combination of the structural features of both the isatin and the ferrocene, potentially leading to novel activities. ijpsr.comnih.gov
Biological Activities and Mechanistic Insights of 1 Pentyl 6 Methoxy Isatin and Its Derivatives
Cannabinoid Receptor 2 (CB2) Ligand Interactions and Selectivity
Recent research has identified derivatives of 6-methoxy-N-alkyl isatin (B1672199) as potent and selective modulators of the Cannabinoid Receptor 2 (CB2). ebi.ac.ukacs.org Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is mainly expressed in immune cells and is a key target for therapeutic agents aimed at treating inflammation, neuropathic pain, and other conditions without psychotropic side effects. A series of 6-methoxy-N-alkyl isatin acylhydrazone derivatives have been synthesized and characterized as selective CB2 inverse agonists. ebi.ac.ukmedchemexpress.com
Binding affinity studies are crucial for determining how strongly a ligand interacts with its receptor target. For the 6-methoxy-N-alkyl isatin acylhydrazone series, competitive binding assays were used to determine the inhibition constant (Ki). These studies demonstrated that specific analogues can bind to the CB2 receptor with significant affinity. For instance, one derivative, compound 15 (MDA55) , exhibited a Ki value of 89.9 nM at the human CB2 receptor, indicating a strong binding interaction. ebi.ac.ukacs.orgmedchemexpress.com The introduction of the methoxy (B1213986) group at the 6-position of the isatin scaffold was a key structural modification that led to this novel series of selective CB2 inverse agonists. ebi.ac.ukmedchemexpress.com
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors like CB2, these assays often measure changes in intracellular signaling cascades, such as cAMP levels. The 6-methoxy-N-alkyl isatin acylhydrazone derivatives were found to exhibit high functional activity and selectivity at the human CB2 receptor, acting as inverse agonists. ebi.ac.ukumt.edu An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response.
One of the most potent compounds in this series, compound 16 (MDA77) , demonstrated an EC₅₀ value of 5.82 nM at the CB2 receptor while showing no activity at the CB1 receptor, highlighting its high degree of selectivity. ebi.ac.ukacs.orgmedchemexpress.comumt.edu Another analogue, compound 15 (MDA55) , showed an EC₅₀ of 88.2 nM at CB2 and was effective in inhibiting the effects of a selective CB2 agonist in an animal model of neuropathic pain. ebi.ac.ukacs.orgmedchemexpress.com
Table 1: CB2 Receptor Binding and Functional Activity of Representative 6-Methoxy-N-Alkyl Isatin Derivatives
| Compound | Binding Affinity (Ki) at hCB2 | Functional Activity (EC₅₀) at hCB2 | Activity at hCB1 | Reference |
|---|---|---|---|---|
| 15 (MDA55) | 89.9 nM | 88.2 nM | - | ebi.ac.ukacs.orgmedchemexpress.com |
| 16 (MDA77) | Not Reported | 5.82 nM | No Activity | ebi.ac.ukacs.orgmedchemexpress.com |
Antimicrobial Activities of Isatin Derivatives: Implications for 1-Pentyl-6-methoxy-isatin Analogues
The isatin scaffold is a constituent of molecules known to possess a wide spectrum of biological activities, including antimicrobial properties. scielo.brnih.govresearchgate.net Various derivatives have been reported to exhibit activity against diverse microbial pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains. nih.gov This established antimicrobial potential of the isatin core suggests that analogues of this compound could also be developed as effective antimicrobial agents. The lipophilicity conferred by the N-pentyl group and the electronic properties of the 6-methoxy substituent could modulate this activity, potentially enhancing membrane permeability and interaction with microbial targets.
While specific antimicrobial data for this compound is not detailed in the available literature, the general findings for the isatin class are promising. For example, isatin-based Schiff bases and other hybrids have demonstrated significant antibacterial and antifungal effects, with the nature and position of substituents on the isatin ring playing a critical role in their potency and spectrum of activity.
Anti-Cancer Mechanisms of Isatin Derivatives: Relevance to this compound Scaffolds
Isatin derivatives have been successfully designed to inhibit several classes of enzymes that are critical for cancer cell proliferation and survival.
Histone Deacetylase (HDAC) Inhibition : HDACs are epigenetic regulators often dysregulated in cancer. Isatin-based hydroxamic acids have been developed as potent HDAC inhibitors. nih.govresearchgate.net Studies have shown that compounds with substituents on the isatin ring can exhibit potent inhibition of Class I HDACs (HDAC1, 2, and 3) and Class IIb (HDAC8). nih.govnih.govresearchgate.net For example, certain isatin-3'-oxime-based hydroxamic acids displayed cytotoxicity against cancer cell lines with IC₅₀ values as low as 0.08 μM. nih.gov The isatin moiety acts as the surface-recognizing "cap" group of the inhibitor, a crucial component for binding to the enzyme. researchgate.net
Carbonic Anhydrase (CA) Inhibition : Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are involved in regulating pH in the tumor microenvironment, promoting cancer cell survival and metastasis. Isatin-based sulfonamides have emerged as potent and selective inhibitors of these isoforms. nih.govrsc.orgresearchgate.net Derivatives have shown low nanomolar inhibitory activity against CA IX and XII while being significantly less effective against off-target cytosolic isoforms CA I and II, demonstrating high selectivity. rsc.orgnih.gov In silico studies suggest that a methoxy substitution on the isatin ring can improve the ligand's orientation within the receptor pocket of CA XII, which is directly relevant to the this compound scaffold. wiadomoscilekarskie.pl
Tyrosine Kinase (TK) Inhibition : The inhibition of protein kinases is a primary mechanism for the anti-cancer activity of many isatin derivatives. scielo.br Several compounds are multi-targeted inhibitors of receptor tyrosine kinases (RTKs) that drive angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs). nih.govrsc.org The FDA-approved drug Sunitinib, an isatin derivative, targets VEGFR, PDGFR, and other kinases. nih.govfrontiersin.org Numerous other isatin-based molecules have been developed that show potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range, directly interfering with tumor angiogenesis. nih.govekb.eg
Tubulin Inhibition : Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anti-mitotic cancer drugs. Isatin derivatives have been identified as inhibitors of tubulin polymerization. researchgate.netnih.govmdpi.com Certain 5,7-dibromoisatin analogues were found to inhibit tubulin polymerization more effectively than the established anti-cancer drug vinblastine. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that N-alkylation plays an important role in this activity, suggesting the N-pentyl group in this compound could be a favorable feature for this mechanism. researchgate.net
Table 2: Examples of Enzyme Inhibition by Isatin Derivatives
| Enzyme Target | Derivative Class | Example IC₅₀ / Ki Value | Reference |
|---|---|---|---|
| HDAC1 | Isatin-based benzamide | IC₅₀ = 0.032 µM | researchgate.net |
| HDAC8 | Isatin-oxime hydroxamic acid | High binding affinity | nih.gov |
| Carbonic Anhydrase IX | Thiazolidinone-isatin hybrid | Ki = 57.8 nM | nih.gov |
| Carbonic Anhydrase XII | Thiazolidinone-isatin hybrid | Ki = 44.3 nM | nih.gov |
| VEGFR-2 | Isatin derivative | IC₅₀ = 69.11 nM | nih.gov |
| CDK2 | Isatin-hydrazone | IC₅₀ = 0.245 µM | mdpi.com |
| Tubulin Polymerization | Isatin-coumarin hybrid | IC₅₀ ≈ 1–5 µM | rsc.org |
Beyond direct enzyme inhibition, isatin derivatives modulate complex cellular pathways that are fundamental to cancer progression.
Angiogenesis : By inhibiting key tyrosine kinases like VEGFR-2, isatin derivatives are potent inhibitors of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govfrontiersin.orgnih.gov A 5-(2-carboxyethenyl)isatin derivative was shown to diminish tube formation in endothelial cells and suppress angiogenesis in vivo. researchgate.netrsc.org This effect is mediated by the interruption of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. rsc.orgresearchgate.netrsc.org
Cell Cycle and Checkpoint Pathways : Many isatin derivatives induce cell cycle arrest, a common mechanism for anti-proliferative agents. nih.govfrontiersin.orgnih.gov Isatin compounds have been shown to cause G2/M phase arrest in cancer cells. frontiersin.orgresearchgate.netrsc.orgmdpi.com This is often achieved by affecting the levels and activity of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs) and their associated cyclins. nih.govnih.govrsc.org For example, isatin-hydrazones have been reported as good inhibitors of CDK2. mdpi.com Furthermore, some derivatives can elevate the expression of the tumor suppressor protein p53, a critical component of cell cycle checkpoints. nih.gov
Kinases : The kinase inhibitory activity of isatins is broad and not limited to RTKs. scielo.brmdpi.comnih.gov Derivatives have been shown to inhibit various other kinases involved in cell growth, differentiation, and inflammation, such as DYRK1A, PIM1, and GSK-3β. scielo.brmdpi.comnih.gov This multi-kinase inhibitory profile contributes to the wide-ranging anti-cancer effects of the isatin scaffold.
Estrogen Receptor Alpha (ERα) Degradation : A novel anti-cancer mechanism has been identified for a new class of isatin-hydrazide derivatives. nih.govresearchgate.netfrontiersin.org These compounds were found to induce the degradation of Estrogen Receptor Alpha (ERα) in estrogen-dependent breast cancer cells. nih.govfrontiersin.orgnih.gov This finding opens a new avenue for the application of isatin scaffolds in endocrine therapies, positioning them as potential alternatives to existing ER-targeting drugs.
Enzymatic Inhibition Potentials of Isatin-Based Systems (e.g., Urease, α-Glucosidase, Monoamine Oxidases)
The isatin scaffold has proven to be a versatile template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various pathological conditions. The structural features of isatin, particularly the reactive keto group at the C3 position and the modifiable N1 and aromatic ring positions, allow for the generation of derivatives with tailored inhibitory activities against enzymes such as urease, α-glucosidase, and monoamine oxidases.
Urease Inhibition:
Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori by catalyzing the hydrolysis of urea to ammonia, which neutralizes gastric acid. Inhibition of urease is a key strategy for the treatment of these infections. Isatin derivatives, particularly isatin-thiosemicarbazones, have emerged as notable urease inhibitors. A study on N4-substituted isatin-3-thiosemicarbazones demonstrated that these compounds can exhibit significant urease inhibitory activity. The inhibitory potential of these derivatives is influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with electron-withdrawing groups, such as trifluoromethoxy and trifluoromethyl, have shown higher inhibitory activity compared to those with electron-donating groups like methoxy and methyl. Molecular docking studies suggest that these inhibitors can interact with the nickel ions in the active site of the urease enzyme.
α-Glucosidase Inhibition:
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibitors of this enzyme are used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. Several novel series of isatin derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential, often exhibiting significantly greater potency than the standard drug, acarbose. For example, a series of isatin-thiazole derivatives displayed IC50 values ranging from 5.36 to 35.76 μM, a marked improvement over acarbose's IC50 of 817.38 μM. Structure-activity relationship studies have revealed that substitutions at the N1-position of the isatin ring and on the appended phenyl ring play a crucial role in determining the inhibitory activity. Molecular docking simulations have further elucidated the binding modes of these inhibitors within the active site of α-glucosidase, highlighting key interactions that contribute to their potent inhibitory effects.
Monoamine Oxidase Inhibition:
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO are used in the treatment of neurodegenerative disorders like Parkinson's disease and depression. Isatin itself is an endogenous, reversible inhibitor of MAO, showing greater selectivity for MAO-B. Numerous isatin derivatives have been developed as potent and selective MAO inhibitors. For instance, C5- and C6-substituted isatin derivatives with a benzyloxy group have been identified as highly potent MAO-B inhibitors, with IC50 values in the nanomolar range. The position of substituents on the isatin core significantly influences both the potency and selectivity of inhibition for MAO-A versus MAO-B. The ability of isatin derivatives to penetrate the blood-brain barrier makes them particularly attractive candidates for the development of therapeutics targeting central nervous system disorders.
Diverse Biological Targets and Functional Modulation by Isatin Derivatives
The isatin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This versatility stems from the unique structural and electronic properties of the isatin ring, which allows for diverse chemical modifications. Isatin derivatives have been shown to modulate the function of various proteins, including kinases, proteases, and receptors, resulting in a range of therapeutic effects.
The biological activities of isatin and its derivatives are extensive and include anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antioxidant properties.
Anticancer Activity:
A significant area of research has focused on the development of isatin-based compounds as anticancer agents. These derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. For instance, indirubin (B1684374), which can be formed from the dimerization of isatin, and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs). Furthermore, isatin derivatives have been designed to target other kinases such as DYRK1A, PIM1, and Haspin, which are implicated in various cancers. Some tricyclic isatin oximes have demonstrated high binding affinity to these kinases.
Antiviral and Antimicrobial Activities:
Isatin derivatives have a long history of investigation as antiviral and antimicrobial agents. Methisazone, an isatin β-thiosemicarbazone derivative, was one of the first antiviral drugs effective against smallpox. More recently, isatin analogues have been shown to inhibit the SARS coronavirus 3CL protease, a key enzyme in the viral replication cycle. The antimicrobial activity of isatin derivatives extends to antibacterial, antifungal, and antitubercular effects. For example, certain substituted indolinones have demonstrated activity against Mycobacterium tuberculosis.
Modulation of Other Biological Targets:
Structure Activity Relationship Sar Studies of 1 Pentyl 6 Methoxy Isatin Derivatives
Influence of N-Alkyl Substitution on Receptor Binding and Functional Efficacy
The N-alkyl substitution on the isatin (B1672199) scaffold plays a critical role in modulating receptor binding and functional efficacy. In derivatives of 1-Pentyl-6-methoxy-isatin, the length and nature of the N-alkyl chain significantly impact their interaction with various receptors.
Research has shown that varying the length of the N-alkyl chain from three to six carbons can dramatically affect functional activity at cannabinoid receptor 1 (CB1). google.com For instance, a pentyl chain at the N-1 position of the isatin core is often considered optimal for binding to the lipophilic cavity of the CB2 receptor. conicet.gov.ar Systematically increasing or decreasing the chain length from n-pentyl has been shown to negatively impact CB2 receptor affinities. conicet.gov.ar
In a series of N-alkyl isatin acylhydrazone derivatives, a pentyl group at the N-1 position was found to be a key feature for potent CB2 receptor agonism. acs.org Further studies on N-alkyl-substituted isatins have demonstrated their ability to enhance P2X7 receptor-induced interleukin-1β release from macrophages, suggesting a role for these substitutions in modulating inflammatory responses. nih.gov The alkylation of the nitrogen atom within the isatin structure is a common strategy to generate biologically significant derivatives that can serve as versatile synthetic intermediates for new pharmaceutical compounds. tandfonline.com
| Compound Type | N-Alkyl Chain Length | Receptor Target | Effect on Functional Activity | Reference |
| Isatin Acylhydrazone | Propyl (3 carbons) | CB2 | Decreased functional activity compared to hexyl or butyl derivatives. | google.com |
| Isatin Acylhydrazone | Butyl (4 carbons) | CB2 | Maintained CB2 specificity with modest activity. | google.com |
| Isatin Acylhydrazone | Pentyl (5 carbons) | CB2 | Optimal for occupying the CB2 lipophilic cavity. | conicet.gov.ar |
| Isatin Acylhydrazone | Hexyl (6 carbons) | CB1 | Dramatic impact on functional activity. | google.com |
Positional Substituent Effects on Bioactivity and Selectivity (e.g., Methoxy (B1213986) Group at C-6, Halogenation at C-5)
The position and nature of substituents on the isatin ring are critical determinants of bioactivity and selectivity. The presence of a methoxy group at the C-6 position and halogenation at the C-5 position are particularly noteworthy modifications.
The introduction of a methoxy group at the C-6 position of the isatin scaffold in N-alkyl isatin acylhydrazone derivatives led to the discovery of a novel series of selective CB2 inverse agonists. nih.gov This substitution can switch the functionality of the compound from an agonist to an antagonist. conicet.gov.ar Specifically, 6-methoxy-N-alkyl isatin acylhydrazone derivatives have demonstrated high CB2 functional activity and selectivity. nih.gov For example, one such derivative with a methoxy group at C-6 exhibited high activity at the CB2 receptor with no activity at the CB1 receptor. nih.gov
Substitutions at the C-5 and C-6 positions generally increase the binding affinity to both monoamine oxidase (MAO)-A and MAO-B isoforms, often with preferential selectivity towards MAO-B. acs.org Halogenation, particularly at the C-5 position, has been shown to enhance antitubercular efficacy in certain isatin hybrids. ijpsr.com For instance, in a series of isatin-ferrocene triazole conjugates, the presence of a fluoro or chloro substituent at the C-5 position of the isatin ring, combined with a propyl linker, resulted in superior antitubercular activity. ijpsr.com Similarly, C-5 halogenation on a benzyloxy group attached to isatin increases affinity toward MAO-B. acs.org
| Substituent & Position | Effect on Bioactivity | Receptor/Enzyme Target | Reference |
| 6-Methoxy | Switch from agonist to inverse agonist/antagonist functionality; increased selectivity. | Cannabinoid Receptor 2 (CB2) | conicet.gov.arnih.gov |
| 5-Halogen (Fluoro, Chloro) | Enhanced antitubercular efficacy; increased affinity. | Mycobacterium tuberculosis; Monoamine Oxidase B (MAO-B) | acs.orgijpsr.com |
| 5- and 6-Substitution (general) | Increased binding affinity. | Monoamine Oxidase A & B (MAO-A & MAO-B) | acs.org |
Role of Heterocyclic and Aliphatic Side Chains in Receptor Interaction
The incorporation of heterocyclic and aliphatic side chains into the this compound scaffold is a key strategy for modifying receptor interactions and pharmacological properties.
Aliphatic side chains, particularly the N-pentyl group, are crucial for anchoring the molecule within the lipophilic pockets of receptors like CB2. conicet.gov.ar The length of this chain is a determining factor for binding affinity. google.com
Heterocyclic moieties introduced into the isatin structure can lead to compounds with a wide range of biological activities. nih.govresearchgate.net Isatin itself is a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The hybridization of isatin with other pharmacophores, often involving heterocyclic rings, is a promising approach to develop new drugs with enhanced activity and the potential to overcome drug resistance. ijpsr.comnih.gov For example, the isatin skeleton attached to other heterocyclic rings is a privileged core in many commercially available drugs. nih.gov The development of isatin hybrids with moieties such as pyridine, chalcone (B49325), and various azoles has been extensively explored to create novel therapeutic candidates. nih.govpreprints.org
Molecular Hybridization Approaches for Enhanced Pharmacological Profiles
Molecular hybridization, which involves combining two or more pharmacophoric units, is an innovative strategy in medicinal chemistry to create new compounds with enhanced efficacy compared to the parent molecules. ijpsr.comnih.govnih.gov The isatin scaffold is a popular choice for such hybridization due to its versatile structure and broad biological activity. nih.govresearchgate.net
The hybridization of isatin with other pharmacophores has the potential to generate more effective therapeutic agents that can overcome drug resistance. ijpsr.comnih.gov This approach has been used to develop isatin hybrids with a wide range of biological properties. nih.gov For instance, combining isatin with chalcone has produced hybrids with notable anti-tumor properties. preprints.org Similarly, isatin-indole molecular hybrids have shown potent antiproliferative activity. nih.gov The development and functionality of these hybrid compounds depend on the specific pharmacophoric units and the linkers used to join them. nih.gov
Pharmacophoric Characterization and Lead Optimization
Pharmacophore modeling and lead optimization are essential steps in the drug discovery process that follow the initial identification of a promising compound like this compound. preprints.org A pharmacophore model defines the essential structural features of a molecule required for its biological activity. medsci.org
For isatin derivatives, the isatin moiety itself is considered a privileged scaffold and a favorable pharmacophore for development. researchgate.net Lead optimization involves modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. preprints.orgrjeid.com This process often involves systematic structural modifications and the use of computational tools like molecular docking to predict binding interactions. medsci.orgrjeid.com
Advanced Computational and Theoretical Studies on 1 Pentyl 6 Methoxy Isatin Systems
Quantum Chemical Investigations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For isatin (B1672199) derivatives, DFT calculations provide a detailed understanding of their molecular geometry, electronic distribution, and reactivity. Studies on related compounds, such as 5-methoxyisatin, using the B3LYP correlation functional with a 6-311++G(2d,2p) basis set, offer a framework for understanding the electronic characteristics of 1-Pentyl-6-methoxy-isatin. uokerbala.edu.iquokerbala.edu.iq
The electronic properties of a molecule are critical to its stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and optical polarizability. dergipark.org.tr A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr
In studies of substituted isatins, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) can influence the HOMO-LUMO gap. For 5-methoxyisatin, DFT calculations have shown that such substitutions tend to decrease the energy gap, rendering the molecule less stable but more reactive compared to unsubstituted isatin. uokerbala.edu.iqresearchgate.net This principle suggests that this compound would also possess a modulated electronic profile due to its substituents.
Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. Substituents significantly affect this property. For instance, in 5-substituted isatins, the 5-OCH3 group was found to have a variable effect on linear and anisotropic polarizability depending on the molecular form (neutral, cation, anion). uokerbala.edu.iq
Table 1: Representative Frontier Orbital Energies and Related Properties for Substituted Isatins (Theoretical Data) This table presents theoretical data for related isatin compounds to illustrate the concepts, as specific experimental values for this compound are not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Stability |
| Isatin (neutral) | -6.65 | -2.45 | 4.20 | 2.10 | More Stable |
| 5-Fluoroisatin (protonated) | -11.95 | -7.75 | 4.20 | 2.10 | Most Stable |
| 5-Methoxyisatin (anion) | -5.25 | -0.95 | 4.30 | 2.15 | More Stable |
| 5-Chloroisatin (neutral) | -6.75 | -2.75 | 4.00 | 2.00 | Less Stable |
Data adapted from DFT/B3LYP/6-311++G(2d,2p) level calculations on related isatin systems. uokerbala.edu.iqresearchgate.net
Natural Bonding Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. uokerbala.edu.iqq-chem.com It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). researchgate.netwikipedia.org The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of intramolecular charge transfer. uokerbala.edu.iq
For substituted isatins like 5-methoxyisatin, NBO analysis reveals significant hyperconjugative interactions that contribute to molecular stability. uokerbala.edu.iq These interactions involve the delocalization of electron density between the benzene and pyrrole rings of the isatin core. The methoxy group, being an electron-donating group, actively participates in these interactions, influencing the electron density distribution across the molecule. mdpi.com Such analysis provides a clear picture of how substituents electronically stabilize or destabilize the molecular structure through resonance and hyperconjugation. uokerbala.edu.iq
Table 2: Key Intramolecular Interactions in Substituted Isatin Systems from NBO Analysis This table illustrates typical donor-acceptor interactions found in isatin derivatives.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP (O) of Methoxy | π* (C=C) of Benzene Ring | High | Resonance, Charge Delocalization |
| π (C=C) of Benzene Ring | π* (C=O) of Pyrrole Ring | Moderate | π-conjugation |
| σ (C-H) of Alkyl Chain | π* (C=C) of Benzene Ring | Low | Hyperconjugation |
LP denotes a lone pair orbital. This data is representative of interactions in methoxy-substituted isatin systems.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug design to understand how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govnih.gov
Docking studies on various isatin derivatives have shown their potential to bind to a wide range of biological targets, including kinases, proteases, and monoamine oxidases. nih.govmdpi.comnih.gov For N-alkylated isatins, the nature of the substituent at the N1 position significantly influences binding affinity and cytotoxic activity. nih.govmui.ac.ir The pentyl group in this compound would likely occupy a hydrophobic pocket within a target's active site, while the isatin core serves as an anchor for polar interactions.
Docking simulations calculate a binding affinity score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. Studies on similar N-alkyl isatin derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase have reported docking scores as high as -7.33 kcal/mol. nih.gov Such studies predict that the molecule binds within the ATP-binding pocket of the enzyme. mdpi.com
The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. For isatin derivatives, these interactions typically include:
Hydrogen Bonds: The carbonyl oxygens and the lactam (N-H) group of the isatin core are common hydrogen bond acceptors and donors. Docking studies frequently show hydrogen bonds forming with backbone residues of proteins, such as Met769 in EGFR. mdpi.com
Hydrophobic Interactions: The benzene ring of the isatin scaffold and the N-pentyl substituent are prone to forming hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding site. researchgate.net
π–π Stacking and π–Cation Interactions: The aromatic isatin ring can engage in π–π stacking with aromatic residues like phenylalanine or tyrosine, or π-cation interactions with charged residues.
These interactions collectively determine the binding specificity and affinity of the compound for its biological target. nih.gov
Table 3: Common Intermolecular Interactions for Isatin Derivatives in Protein Binding Sites
| Interaction Type | Isatin Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | C2 or C3 Carbonyl Oxygen | Lysine, Asparagine, Methionine |
| Hydrogen Bond | N1-H (if unsubstituted) | Aspartate, Glutamate |
| Hydrophobic | Benzene Ring, N-Alkyl Chain | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ut.ac.irnih.gov For isatin derivatives, QSAR models are developed to predict properties like anticancer activity based on a set of calculated molecular descriptors. ut.ac.irresearchgate.net
The development of a QSAR model involves calculating a wide range of molecular descriptors for a series of isatin analogues with known biological activity. These descriptors fall into several categories:
Topological: Describing atomic connectivity and molecular shape.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Including dipole moment, partial charges, and HOMO/LUMO energies.
Lipophilic: Such as the partition coefficient (LogP).
Statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS) are then used to build a mathematical equation correlating a selection of these descriptors with the observed activity. nih.govut.ac.ir Successful QSAR models for isatin derivatives have shown high statistical quality, with correlation coefficients (R²) often exceeding 0.90. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogues. researchgate.net
Predictive Modeling for Biological Activity
Predictive modeling uses computational algorithms and statistical methods to forecast the biological effects of chemical compounds. researchgate.net These models are built using datasets of known active and inactive molecules to identify mathematical relationships between a compound's structure and its biological activity.
For this compound, this would involve using its molecular descriptors (e.g., physicochemical properties, topological indices) as input for established models to predict potential therapeutic activities. Machine learning approaches, such as random forest and support vector machines, are often employed to create these predictive models. nih.gov The output would be a probabilistic assessment of the compound's likelihood to be active against various biological targets. However, no specific predictive modeling studies have been published for this compound.
Delineation of Structural Features for Desired Bioactivity
This subsection would focus on identifying the specific molecular fragments and structural properties of this compound that are critical for its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. By comparing a series of related compounds, researchers can determine which structural modifications enhance or diminish the desired biological effect.
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. scienceopen.com These simulations can provide detailed insights into the conformational flexibility of a compound and its dynamic interactions with a biological target, such as a protein receptor or enzyme.
An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (typically a box of water molecules) and calculating the forces between atoms to model their motion. When combined with a target protein, MD simulations can reveal the stability of the ligand-protein complex, key binding interactions, and the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action at a molecular level. No specific MD simulation studies for this compound have been found in the scientific literature.
In Silico Assessment of Bioactivity Scores
In silico bioactivity scores are computational predictions of a molecule's potential to interact with common drug targets. ijsdr.org Online tools and software are used to calculate these scores based on the similarity of the compound's structure to known active molecules. A higher bioactivity score suggests a greater probability of the compound being active.
The bioactivity of a molecule can be assessed against various target classes, including:
GPCR ligands
Ion channel modulators
Kinase inhibitors
Nuclear receptor ligands
Protease inhibitors
Enzyme inhibitors
A molecule with a bioactivity score greater than 0.00 is generally considered likely to have significant biological activity, while scores between -0.50 and 0.00 suggest moderate activity, and scores below -0.50 indicate probable inactivity. researchgate.net The calculation of these scores for this compound would provide a preliminary screening of its potential as a drug candidate. However, no published studies have reported the in silico bioactivity scores for this compound.
A hypothetical data table for the bioactivity scores of this compound, if such data were available, would look like this:
| Target Class | Bioactivity Score |
| GPCR Ligand | Data not available |
| Ion Channel Modulator | Data not available |
| Kinase Inhibitor | Data not available |
| Nuclear Receptor Ligand | Data not available |
| Protease Inhibitor | Data not available |
| Enzyme Inhibitor | Data not available |
Future Perspectives and Emerging Research Directions for 1 Pentyl 6 Methoxy Isatin
Advancements in Synthetic Methodologies for 1-Pentyl-6-methoxy-isatin and its Analogues
The synthesis of this compound is predicated on established methods for isatin (B1672199) derivatization, primarily involving the N-alkylation of a 6-methoxy-isatin precursor. Traditional synthetic routes for the core isatin structure include the Sandmeyer, Stolle, and Gassman procedures. nih.govirapa.orgdergipark.org.tr Future advancements are focused on improving the efficiency, safety, and environmental footprint of these syntheses.
Emerging trends in synthetic organic chemistry are poised to offer more sophisticated methods for producing this compound and its analogues. hw.ac.uk These include:
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a key area of development. For instance, methods involving photosensitizers and molecular oxygen as the oxidizing agent for indole (B1671886) oxidation represent a greener alternative to traditional heavy metal oxidants. nih.govirapa.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the N-alkylation of 6-methoxy-isatin could enable more efficient and reproducible production of the target compound.
Catalytic Innovations: Research into novel catalysts, such as transition metal catalysts, can facilitate more efficient C-H bond activation and subsequent cyclization reactions, potentially streamlining the synthesis of the isatin core from simpler precursors. irapa.orghw.ac.uk
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key steps, such as the formation of spiro-fused isatin derivatives, a strategy that could be adapted for creating complex analogues of this compound. nih.gov
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| N-Alkylation | The reaction of 6-methoxy-isatin with a pentyl halide (e.g., 1-bromopentane) in the presence of a base. | Direct and established method for introducing the N-pentyl group. |
| Metal-Free C-H Activation | Using catalysts like I2-DMSO to synthesize N-substituted isatins from 2-amino acetophenones. irapa.orgdergipark.org.tr | Avoids potentially toxic metal catalysts, aligning with green chemistry principles. |
| Oxidation of Indoles | Environmentally benign oxidation of N-pentyl-6-methoxy-indole using O2 and a photosensitizer. nih.govirapa.org | Offers a sustainable route to the final product from a readily accessible precursor. |
| Heck-Suzuki Cascade | Advanced transition metal-catalyzed reactions for building complex molecular frameworks. hw.ac.uk | Enables the synthesis of novel and structurally complex analogues for library development. |
Exploration of Novel Biological Targets and Therapeutic Avenues
Isatin and its derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antiviral, antimicrobial, and anticonvulsant effects. hilarispublisher.comresearchgate.netnih.govnih.gov The specific substitutions in this compound—the N-pentyl and 6-methoxy groups—are expected to modulate its target affinity and pharmacokinetic profile. Future research will focus on identifying novel biological targets and expanding the therapeutic applications for this compound.
Potential Therapeutic Areas for Exploration:
Oncology: Isatin derivatives have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), and interfere with signaling pathways crucial for cancer cell proliferation and survival, like the PI3K/AKT/mTOR and MAPK pathways. nih.govnih.gov The lipophilic N-pentyl group on this compound may enhance its ability to cross cell membranes and interact with intracellular targets.
Neurodegenerative Diseases: The isatin scaffold has been investigated for its neuroprotective properties. nih.gov Future studies could explore the potential of this compound to modulate targets involved in neuroinflammation or protein aggregation, which are hallmarks of diseases like Alzheimer's and Parkinson's.
Infectious Diseases: The isatin core is a versatile scaffold for developing agents against various pathogens, including bacteria (e.g., Mycobacterium tuberculosis), viruses (e.g., HIV, SARS-CoV), and fungi. researchgate.netnih.govnih.gov The specific substitution pattern of this compound could be optimized to enhance potency and selectivity against microbial enzymes or structural proteins.
Metabolic Disorders: Some isatin-based compounds have shown potential as α-glucosidase inhibitors, which is relevant for the management of type 2 diabetes. rsc.orgresearchgate.net This presents a therapeutic avenue worth exploring for this compound and its analogues.
| Potential Biological Target Class | Therapeutic Avenue | Rationale based on Isatin Scaffold |
| Protein Kinases (e.g., CDKs, HER-2) | Anticancer | Isatin derivatives are known kinase inhibitors, crucial for cell cycle and growth signaling. nih.govnih.gov |
| Caspases | Anti-apoptotic/Neuroprotective | Modulation of apoptosis pathways is a key strategy in various diseases. nih.gov |
| Viral Proteases (e.g., SARS-CoV 3CLpro) | Antiviral | The isatin scaffold is a candidate for inhibiting viral replication enzymes. nih.gov |
| Microbial Enzymes | Antimicrobial/Antitubercular | Isatin derivatives can inhibit essential enzymes in pathogens like M. tuberculosis. nih.govnih.gov |
| Monoamine Oxidase (MAO) | CNS Disorders | Isatin is an endogenous MAO inhibitor, suggesting potential for neurological applications. nih.govresearchgate.net |
Integration of Advanced Computational Techniques in Rational Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. openmedicinalchemistryjournal.comresearchgate.netjddhs.comnih.gov For this compound, these techniques can accelerate the exploration of its therapeutic potential and guide the synthesis of more potent and selective analogues.
Key Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target. openmedicinalchemistryjournal.com Docking studies can be used to screen this compound against libraries of known protein targets (e.g., kinases, proteases) to identify promising interactions and prioritize experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By synthesizing a small library of analogues of this compound and evaluating their activity, a QSAR model can be built to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.
Virtual Screening: This method uses computational tools to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com Virtual screening can be used to identify novel isatin-based scaffolds with potentially superior properties to this compound.
De Novo Drug Design: These algorithms construct novel molecules fragment by fragment within the binding site of a target protein. openmedicinalchemistryjournal.commdpi.com This approach can be used to design entirely new analogues of this compound tailored for optimal interaction with a specific biological target.
Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mu-varna.bg Evaluating the ADMET profile of this compound early in the design process can help identify potential liabilities and guide modifications to improve its drug-like properties.
Design and Application of Functional Probes and Imaging Agents based on the this compound Scaffold
The structural features of the isatin scaffold make it an attractive core for the development of functional probes and imaging agents. Its relatively rigid, planar structure can be functionalized to incorporate fluorophores or reactive groups for detecting specific biomolecules or ions.
Future research could focus on modifying the this compound scaffold to create such tools. For example, isatin has been incorporated into Förster Resonance Energy Transfer (FRET) probes for the detection of biologically important species like peroxynitrite. rsc.org By strategically adding a suitable fluorophore and a recognition moiety to the this compound core, it could be engineered into a selective probe for a specific analyte. The N-pentyl group could be used to tune the probe's solubility and localization within cellular compartments, while the 6-methoxy group could modulate its photophysical properties. Such probes would be valuable for studying disease pathology and cellular processes in real-time.
Synergistic Effects of this compound in Hybrid Molecular Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with synergistic effects, multi-target activity, or improved drug resistance profiles. rsc.orgnih.govmdpi.comrsc.org The isatin scaffold is a versatile building block for creating such hybrid molecules. nih.govrsc.org
Future work could involve covalently linking this compound to other known bioactive scaffolds to create novel hybrid agents. The choice of the linked pharmacophore would depend on the desired therapeutic outcome.
Examples of Potential Hybrid Systems:
Isatin-Azole Hybrids: Azole moieties are common in antifungal and anticancer drugs. nih.gov A hybrid of this compound and an azole could exhibit dual-action or synergistic effects against fungal pathogens or cancer cells.
Isatin-Chalcone Hybrids: Chalcones are known for their anti-inflammatory and anticancer properties. mdpi.com Combining the isatin core with a chalcone (B49325) structure could lead to potent anti-neuroinflammatory agents. mdpi.com
Isatin-Quinolone Hybrids: Fluoroquinolones are potent antibacterial agents. nih.gov A hybrid molecule could potentially overcome bacterial resistance mechanisms or exhibit a broader spectrum of activity.
Isatin-Coumarin Hybrids: Coumarins possess diverse pharmacological activities, including enzyme inhibition and anticancer effects. rsc.org An isatin-coumarin hybrid could act on multiple targets relevant to complex diseases. rsc.orgrsc.org
By exploring these emerging research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel drugs, diagnostic tools, and research probes.
Q & A
Q. What are the validated synthetic routes for 1-Pentyl-6-methoxy-isatin, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Begin by reviewing existing synthetic protocols for isatin derivatives, focusing on alkylation and methoxylation steps. Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loadings (e.g., K₂CO₃ for alkylation). Use high-performance liquid chromatography (HPLC) to monitor reaction progress and gas chromatography-mass spectrometry (GC-MS) to identify byproducts . For yield optimization, employ factorial design experiments to test variable interactions (e.g., time vs. temperature) and validate reproducibility across ≥3 independent trials .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Combine analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with literature data for methoxy (δ ~3.8 ppm) and pentyl (δ ~0.8–1.5 ppm) groups.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matches theoretical mass (C₁₄H₁₇NO₃: 263.1157).
- Melting Point Analysis : Ensure consistency (±2°C) with published values.
- HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer: Conduct accelerated stability studies under varying conditions:
- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
- Light Exposure : Compare degradation rates in amber vs. clear vials using HPLC.
- Humidity : Test hygroscopicity by monitoring mass changes in desiccators with controlled humidity (e.g., silica gel vs. saturated NaCl).
Document degradation products via LC-MS and adjust storage protocols to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurological targets?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with receptors like monoamine oxidase B (MAO-B) or serotonin transporters. Parameterize force fields (e.g., AMBER) to account for methoxy and pentyl group flexibility. Validate predictions with in vitro enzyme inhibition assays (IC₅₀) and compare binding affinities (ΔG values) to known inhibitors. Cross-reference results with QSAR models to identify key physicochemical properties (e.g., logP, polar surface area) .
Q. How should contradictory data on the cytotoxicity of this compound be resolved?
- Methodological Answer: Replicate conflicting studies under standardized conditions:
- Cell Lines : Use ≥2 relevant models (e.g., SH-SY5Y neurons and HEK293 controls).
- Dose-Response Curves : Test 0.1–100 µM with 48- and 72-hour exposures.
- Assay Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine).
Analyze discrepancies using ANOVA and post-hoc tests (e.g., Tukey’s). Investigate confounding factors like batch-to-batch compound variability or serum content in culture media .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?
- Methodological Answer: Employ isotope-labeled (e.g., ¹⁴C or deuterated) analogs in rodent models. Collect plasma, urine, and feces at timed intervals (0–24 hours). Use LC-MS/MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Compare pharmacokinetic profiles (AUC, Cmax) between intravenous and oral administration to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
